JWH 073 7-hydroxyindole metabolite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

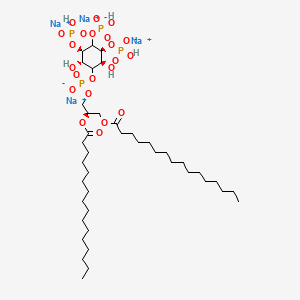

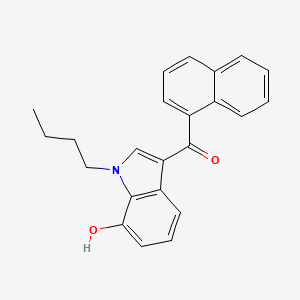

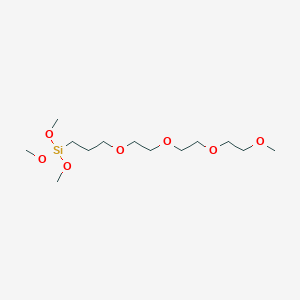

JWH 073 7-hydroxyindole metabolite is a compound derived from the aminoalkylindole WIN 55,212-2 . It is a mildly selective agonist of the central cannabinoid (CB1) receptor . The metabolite contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4 positions . It is intended for use as an internal standard for the quantification of this compound by GC- or LC- mass spectrometry (MS) .

Molecular Structure Analysis

The molecular formula of this compound is C23H14D7NO2 . The compound has a formula weight of 350.5 . The InChi Code for the compound is InChI=1S/C23H21NO2/c1-2-3-14-24-15-20 (18-11-7-13-21 (25)22 (18)24)23 (26)19-12-6-9-16-8-4-5-10-17 (16)19/h4-13,15,25H,2-3,14H2,1H3/i1D3,2D2,3D2 .Physical and Chemical Properties Analysis

This compound is a solution in methanol . The solubility of the compound in DMF, DMSO, and Ethanol is 20 mg/ml . In Ethanol:PBS (pH 7.2) (1:2), the solubility is 0.3 mg/ml .Applications De Recherche Scientifique

Identification and Quantification in Human Urine : JWH-073 metabolites have been identified and quantified in human urine. A study found that omega and omega-1 hydroxyl metabolites of JWH-073 are excreted in high concentrations in urine as glucuronic acid conjugates (Chimalakonda et al., 2011).

Metabolic Characterization and Biomarker Identification : Another research focused on the structural elucidation of a common metabolite for naphthoylindole-based synthetic cannabinoids, including JWH-073. This metabolite could potentially serve as a biomarker for qualitative and quantitative analysis (Lovett et al., 2013).

Legal Case Monitoring : In legal cases involving drug use, the monitoring of urinary metabolites of JWH-073 is crucial. A study revealed the presence of these metabolites in drug offenders, suggesting the need for careful interpretation in the context of the continuous emergence of new synthetic cannabinoids (Jang et al., 2013).

Quantitative Measurement Techniques : Research has also been conducted on developing methods for the quantitative measurement of JWH-073 metabolites in human urine, highlighting the importance of analytical techniques in detecting synthetic cannabinoid use (Moran et al., 2011).

In Vitro Metabolite Characterization : A study investigated the in vitro metabolites of JWH-073, identifying mono-hydroxylated derivatives as major metabolites. This research aids in the detection of synthetic cannabinoid abuse (Gambaro et al., 2014).

Mass Spectrometric Differentiation of Metabolites : Another study developed a mass spectrometric method for differentiating positional isomers of hydroxyindole metabolites of JWH-073, crucial for accurate identification in forensic analysis (Kusano et al., 2016).

Chromatography-Mass Spectrometry Studies : The use of chromatography-mass spectrometry to study the metabolism of JWH-073 has provided insights into the identification of metabolites in human and rat urine, highlighting differences in metabolic patterns between species (Grigoryev et al., 2011).

Mécanisme D'action

Target of Action

The primary target of JWH 073 7-hydroxyindole metabolite is the central cannabinoid (CB1) receptor . The CB1 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.

Mode of Action

This compound acts as a mildly selective agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the CB1 receptor and activates it, leading to a series of changes in the cell.

Biochemical Pathways

It is known that the activation of cb1 receptors can influence several signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases .

Pharmacokinetics

It is expected to be a urinary metabolite of jwh 073 based on the metabolism of the closely-related compounds jwh 015 and jwh 018 .

Result of Action

The activation of CB1 receptors by this compound can lead to various molecular and cellular effects. For instance, it can suppress spontaneous activity, produce antinociceptive effects in the tail-flick assay, and affect rectal temperature . These effects are comparable to those of WIN 55,212-2, an aminoalkylindole from which JWH 073 is derived .

Propriétés

IUPAC Name |

(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-2-3-14-24-15-20(18-11-7-13-21(25)22(18)24)23(26)19-12-6-9-16-8-4-5-10-17(16)19/h4-13,15,25H,2-3,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERSSQCTZKUWMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017728 |

Source

|

| Record name | JWH 073 7-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-49-1 |

Source

|

| Record name | JWH 073 7-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)

![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/no-structure.png)

![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)